Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate
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Overview
Description
Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate is an organic compound with the molecular formula C13H20N2O3. This compound is characterized by a complex structure that includes a cyano group, a methylcyclopentyl group, and a carbamoyl group attached to a butanoate ester. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate typically involves multiple steps:
Formation of the Methylcyclopentyl Intermediate: The initial step involves the synthesis of the 1-cyano-2-methylcyclopentyl intermediate. This can be achieved through a cyclization reaction of a suitable precursor under controlled conditions.
Carbamoylation: The intermediate is then subjected to carbamoylation using a suitable carbamoylating agent, such as phosgene or a carbamoyl chloride, in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carbamoylated intermediate with butanoic acid or its derivatives under acidic or basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the cyano or carbamoyl groups, often using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The cyano and carbamoyl groups play a crucial role in its binding affinity and specificity towards these targets, influencing various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]pentanoate
- Ethyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate
- Methyl 4-[(1-cyano-2-ethylcyclopentyl)carbamoyl]butanoate
Uniqueness
Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
methyl 5-[(1-cyano-2-methylcyclopentyl)amino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10-5-4-8-13(10,9-14)15-11(16)6-3-7-12(17)18-2/h10H,3-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIADKFJTNMVAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)CCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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